Physicochemical Profiling and Pharmacological Applications of 2-(3,4-Dimethoxyphenyl)-4-thiazoleethanamine: A Technical Guide
Physicochemical Profiling and Pharmacological Applications of 2-(3,4-Dimethoxyphenyl)-4-thiazoleethanamine: A Technical Guide
Executive Summary
The compound 4-Thiazoleethanamine, 2-(3,4-dimethoxyphenyl)- (often encountered as its hydrochloride salt, CAS 858009-37-7[1]) is a highly versatile, privileged pharmacophore in medicinal chemistry. By integrating a biogenic amine mimic (the ethanamine chain) with a rigid, lipophilic 2-arylthiazole core, this molecule serves as a critical building block and screening ligand. This architecture makes it a prime candidate for high-throughput screening (HTS) libraries targeting aminergic G protein-coupled receptors (GPCRs), trace amine-associated receptors (TAARs), and sigma receptors ()[2].
This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodology, and receptor-binding mechanics, designed to guide drug development professionals in utilizing this scaffold.
Physicochemical & Structural Profiling
As an Application Scientist, evaluating the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a novel ligand begins with its core physicochemical properties. The 3,4-dimethoxyphenyl group significantly increases lipophilicity and provides spatial bulk, while the primary amine ensures aqueous solubility at physiological pH when formulated as a salt.
Table 1: Computed Physicochemical Properties
| Property | Value | Causality / Pharmacological Implication |
| Molecular Formula | C₁₃H₁₆N₂O₂S | Base structural unit for derivative library synthesis. |
| Molecular Weight | 264.35 g/mol | Highly optimal for CNS penetration and oral bioavailability (well below the 500 Da Lipinski limit). |
| LogP (estimated) | ~2.1 - 2.5 | Perfectly balances aqueous solubility with lipid membrane permeability, avoiding non-specific hydrophobic trapping. |
| Topological Polar Surface Area | 85.6 Ų | Favorable for blood-brain barrier (BBB) permeation, which typically requires a TPSA < 90 Ų. |
| pKa (Primary Amine) | ~9.5 - 9.8 | Exists primarily as a protonated cation at pH 7.4, which is an absolute requirement for GPCR salt bridge formation. |
| H-Bond Donors / Acceptors | 2 / 5 | Complies with Lipinski’s Rule of 5, ensuring robust and specific receptor interactions without excessive desolvation penalties. |
Synthetic Methodology: The Hantzsch Thiazole Approach
The synthesis of 2-aryl-4-thiazoleethanamines requires the careful protection of the primary amine to prevent side reactions during the cyclization phase. The Hantzsch thiazole synthesis is the gold standard for this scaffold, reacting a thioamide with an α-haloketone ()[3].
Causality in Experimental Design: We utilize 1-bromo-4-phthalimidobutan-2-one instead of an unprotected amino-haloketone. If the primary amine were left unprotected, it would nucleophilically attack the haloketone intermolecularly, leading to unwanted pyrazine or pyrrole byproducts. The phthalimide group is sterically bulky and electronically deactivates the nitrogen, ensuring the thioamide sulfur selectively attacks the α-carbon of the haloketone to form the desired thiazole ring.
Fig 1: Hantzsch synthesis workflow for 2-(3,4-dimethoxyphenyl)-4-thiazoleethanamine.
Protocol 1: Synthesis & Purification
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Condensation : Dissolve 3,4-dimethoxythiobenzamide (1.0 eq) and 1-bromo-4-phthalimidobutan-2-one (1.05 eq) in anhydrous ethanol.
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Reflux : Heat the mixture to reflux (78°C) for 2-4 hours under an inert argon atmosphere. Validation: Argon prevents the oxidative degradation of the delicate thioamide precursor.
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Intermediate Isolation : Cool the reaction vessel to 0°C. Filter the precipitated phthalimide-protected thiazole intermediate and wash thoroughly with cold ethanol to remove unreacted starting materials.
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Deprotection (Hydrazinolysis) : Suspend the intermediate in ethanol and add hydrazine hydrate (3.0 eq). Reflux for 2 hours to cleave the phthalimide protecting group via the Ing-Manske procedure.
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Extraction : Concentrate the mixture in vacuo, basify with 1M NaOH (to pH > 10) to free the primary amine, and extract with dichloromethane (DCM).
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Salt Formation : Treat the dried organic layer with 2M HCl in diethyl ether to precipitate the final product as a highly stable hydrochloride salt[4][5].
Pharmacological Potential & Receptor Binding Mechanisms
The structural topology of 2-(3,4-dimethoxyphenyl)-4-thiazoleethanamine mimics endogenous monoamines (such as histamine and dopamine) but introduces a rigid 2-arylthiazole spacer. Thiazole-containing heterocycles are privileged scaffolds in CNS and oncology drug discovery due to their predictable binding geometries ()[6].
Mechanistic Causality in the Binding Pocket:
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The Ethanamine Chain : At physiological pH (7.4), the primary amine is protonated. This cationic center forms a highly conserved ionic salt bridge with a negatively charged Aspartate residue (e.g., Asp3.32) located in transmembrane helix 3 (TM3) of nearly all aminergic GPCRs. Without this interaction, binding affinity drops by >1000-fold.
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The Thiazole Core : Acts as a bioisostere for the imidazole ring found in histamine. It provides critical π−π stacking interactions with aromatic residues (Trp/Phe) in the receptor binding pocket, while the thiazole nitrogen acts as a localized hydrogen bond acceptor[3][7].
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The 3,4-Dimethoxyphenyl Group : The methoxy groups project into accessory hydrophobic sub-pockets. The oxygen atoms serve as H-bond acceptors, interacting with Ser/Thr residues in TM5—a conformational trigger often required for agonist efficacy in monoamine receptors.
Fig 2: Pharmacophore model demonstrating GPCR binding interactions of the target ligand.
Experimental Protocol: High-Throughput Radioligand Binding Assay
To validate the binding affinity ( Ki ) of this compound against target GPCRs, a self-validating radioligand displacement assay must be employed.
Protocol 2: GPCR Radioligand Displacement
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Membrane Preparation : Harvest CHO-K1 cells stably expressing the target GPCR. Homogenize in ice-cold Tris-HCl buffer (pH 7.4, 5 mM MgCl₂) and centrifuge at 40,000 x g to isolate the membrane fraction.
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Assay Buffer Formulation : Use 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA). Causality: BSA is critical to prevent the non-specific binding of the lipophilic 3,4-dimethoxyphenyl moiety to the plastic walls of the assay plate.
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Ligand Dilution : Prepare a 10-point concentration-response curve of the test compound (from 10 pM to 10 μM) using serial dilution in DMSO. Ensure final assay DMSO concentration remains < 1% to prevent solvent-induced receptor denaturation.
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Incubation : Combine 50 μg of membrane protein, the test compound, and a fixed concentration of radioligand (e.g., [³H]-N-alpha-methylhistamine) in a 96-well plate. Incubate at 25°C for 60 minutes to ensure the system reaches thermodynamic equilibrium.
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Filtration & Detection : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Validation: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, preventing the cationic ethanamine from binding non-specifically to the filter. Wash 3x with cold buffer.
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Quantification : Add scintillation cocktail and measure bound radioactivity using a MicroBeta counter. Calculate the IC₅₀ using non-linear regression (e.g., GraphPad Prism) and convert to absolute affinity ( Ki ) using the Cheng-Prusoff equation.
References
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ChemSrc Database. "CAS No. 858009-37-7: 4-Thiazoleethanamine, 2-(3,4-dimethoxyphenyl)-, hydrochloride." ChemSrc. URL:[Link]
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Journal of Molecular Structure. "Thiazole moiety: A promising scaffold for anticancer drug discovery." ScienceDirect / Elsevier. URL:[Link]
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National Center for Biotechnology Information (NCBI). "PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity." PubMed Central. URL:[Link]
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VU Research Portal. "Design, synthesis and pharmacological evaluation of non-peptidergic ligands for the human CXCR3 receptor." Vrije Universiteit Amsterdam. URL:[Link]
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